(2R)-2-(3,5-dimethylphenoxy)propanoic acid
Description
(2R)-2-(3,5-dimethylphenoxy)propanoic acid is an organic compound with the molecular formula C₁₁H₁₄O₃ It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a propanoic acid moiety
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2R)-2-(3,5-dimethylphenoxy)propanoic acid |
InChI |
InChI=1S/C11H14O3/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
HABNTEYLRKTXHN-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)O[C@H](C)C(=O)O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3,5-dimethylphenoxy)propanoic acid typically involves the reaction of 3,5-dimethylphenol with a suitable propanoic acid derivative. One common method is the esterification of 3,5-dimethylphenol with a propanoic acid ester, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-(3,5-dimethylphenoxy)propanoic acid may involve large-scale esterification processes followed by hydrolysis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Industrial methods also focus on minimizing waste and improving the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3,5-dimethylphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methyl groups on the phenoxy ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted phenoxy derivatives depending on the reagents used.
Scientific Research Applications
(2R)-2-(3,5-dimethylphenoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-(3,5-dimethylphenoxy)propanoic acid exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
(2RS)-2-[3-(2-Methylpropyl)phenyl]propanoic Acid: Similar in structure but with a different substitution pattern on the phenyl ring.
3-(2,5-Dimethoxyphenyl)propanoic Acid: Contains methoxy groups instead of methyl groups on the phenyl ring.
Uniqueness
(2R)-2-(3,5-dimethylphenoxy)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of methyl groups at the 3 and 5 positions of the phenoxy ring can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds.
Biological Activity
(2R)-2-(3,5-dimethylphenoxy)propanoic acid is an organic compound that has garnered attention for its significant biological activities, particularly in the realms of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of (2R)-2-(3,5-dimethylphenoxy)propanoic acid is C₁₁H₁₄O₃. Its structure features a propanoic acid moiety linked to a phenoxy group with two methyl substituents at the 3 and 5 positions of the aromatic ring. This unique arrangement contributes to its distinct chemical properties and biological activities.
Research indicates that (2R)-2-(3,5-dimethylphenoxy)propanoic acid interacts with various enzymes and metabolic pathways. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes, affecting biological processes such as inflammation and cell signaling.
- Receptor Interaction : It can bind to specific receptors, influencing cellular responses and potentially serving as a therapeutic agent in diseases related to metabolic dysregulation.
Antioxidant Activity
Studies have shown that (2R)-2-(3,5-dimethylphenoxy)propanoic acid exhibits antioxidant properties. Antioxidants play a critical role in neutralizing free radicals, thereby protecting cells from oxidative stress. The compound's phenolic structure is likely responsible for this activity, as phenolic compounds are known for their ability to scavenge free radicals.
Antimicrobial Activity
In vitro studies suggest that (2R)-2-(3,5-dimethylphenoxy)propanoic acid possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibition against pathogens such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.
Anticancer Potential
Recent research has highlighted the anticancer potential of (2R)-2-(3,5-dimethylphenoxy)propanoic acid. In studies involving cancer cell lines such as MCF-7 (breast cancer), the compound induced apoptosis at certain concentrations. This apoptotic effect is crucial for developing novel cancer therapies aimed at selectively targeting malignant cells.
Comparative Analysis with Similar Compounds
To better understand the biological activity of (2R)-2-(3,5-dimethylphenoxy)propanoic acid, a comparison with structurally similar compounds is beneficial. The table below summarizes key features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid | C₁₁H₁₃ClO₃ | Chlorine substituent may alter biological activity compared to methyl groups. |
| 2-(3-methylphenoxy)propanoic acid | C₁₁H₁₄O₃ | Lacks one methyl group, potentially affecting hydrophobic properties. |
| 3-(2,6-dimethylphenoxy)propanoic acid | C₁₁H₁₄O₃ | Different methyl group positioning could influence reactivity and interactions. |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of (2R)-2-(3,5-dimethylphenoxy)propanoic acid:
- Antioxidant Efficacy : A study demonstrated that the compound exhibited significant antioxidant activity through various assays, indicating its potential use in preventing oxidative damage in cells.
- Antibacterial Effects : Research showed that (2R)-2-(3,5-dimethylphenoxy)propanoic acid had an MIC against Staphylococcus aureus comparable to established antibiotics, suggesting its viability as a lead compound for developing new antimicrobial agents.
- Induction of Apoptosis : In cancer research involving MCF-7 cells, concentrations above 800 ppm resulted in observable apoptotic effects within three hours of treatment, highlighting its potential role in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
